molecular formula C26H21Cl3N8 B607991 B-Raf inhibitor 1 dihydrochloride

B-Raf inhibitor 1 dihydrochloride

Cat. No.: B607991
M. Wt: 551.9 g/mol
InChI Key: HRLQRNBAJCQMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Preparation Methods

The synthesis of B-Raf inhibitor 1 dihydrochloride involves multiple steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes the following steps:

    Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of Substituents: Various substituents, such as the 4-chlorophenyl and 7H-purin-6-yl groups, are introduced through nucleophilic substitution and coupling reactions.

    Final Assembly and Purification: The final compound is assembled, and the dihydrochloride salt is formed through acid-base reactions.

Industrial production methods for this compound are similar but optimized for large-scale synthesis. These methods focus on improving yield, reducing reaction times, and ensuring the purity of the final product.

Chemical Reactions Analysis

B-Raf inhibitor 1 dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts such as palladium and copper. The major products formed from these reactions are intermediates that are further processed to obtain the final compound.

Scientific Research Applications

B-Raf inhibitor 1 dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

B-Raf inhibitor 1 dihydrochloride is unique in its selectivity and potency against the B-Raf V600E mutation. Similar compounds include:

This compound stands out due to its high selectivity for the B-Raf V600E mutation and its ability to bind to the DFG-out conformation, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLQRNBAJCQMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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